REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.ClC1C=CC=CC=1.[C:16]([CH:19]1[CH2:24][CH2:23][O:22][C:20]1=[O:21])(=O)[CH3:17]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[OH:8][C:7]1[C:2]2=[N:1][C:16]([CH3:17])=[C:19]([CH2:24][CH2:23][OH:22])[C:20](=[O:21])[N:3]2[CH:4]=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
134.53 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(=O)OCC1
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
110.12 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a reaction vessel equipped with a dropping funnel
|
Type
|
WASH
|
Details
|
The dropping funnel was rinsed with chlorobenzene (250 ml)
|
Type
|
ADDITION
|
Details
|
the resulting solution was added dropwise to the previously obtained mixture
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
was collected in the reverse water-separator
|
Type
|
TEMPERATURE
|
Details
|
to cool to about 80° C.
|
Type
|
ADDITION
|
Details
|
there were added 2-propanol (250 ml), activated carbon (Norit A™ supra, 25 g) and
|
Type
|
FILTRATION
|
Details
|
filter agent (dicalite speed plus; 2.5 g)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (100° C.) during 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered at a temperature of 90 to 95° C.
|
Type
|
WASH
|
Details
|
the filter cake was washed with chlorobenzene (100 ml; 80° C.)
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
Crystallization of the reaction product
|
Type
|
CUSTOM
|
Details
|
started at about 40-45° C.
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
WASH
|
Details
|
washed with chlorobenzene (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50-60° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CN2C1=NC(=C(C2=O)CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164.2 g | |
YIELD: PERCENTYIELD | 73.6% | |
YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |